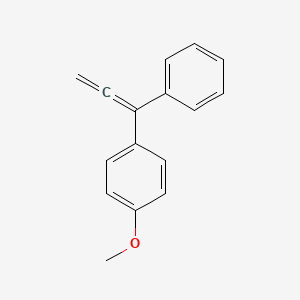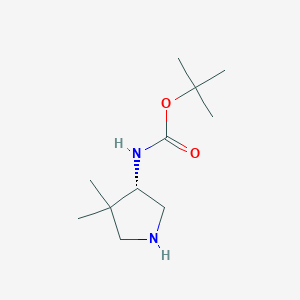
(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
Tert-butyl esters are widely used in synthetic organic chemistry, often as masked carboxyl group surrogates in peptide chemical synthesis . They are typically colorless liquids with a fruity or camphor-like smell .
Synthesis Analysis
Tert-butyl esters can be synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
Tert-butyl esters have a carbon atom connected to three other carbon atoms and an oxygen atom. The oxygen atom is then connected to a carbonyl group, which is connected to the rest of the molecule .Chemical Reactions Analysis
Tert-butyl esters can undergo various reactions. For example, they can be deprotected using trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene .Physical And Chemical Properties Analysis
Tert-butyl esters are typically colorless liquids with a fruity or camphor-like smell . They have a high solubility and low Henry’s law constant, making them persistent pollutants in the environment .Mécanisme D'action
Safety and Hazards
Orientations Futures
The development of safer and more efficient methods for the synthesis and use of tert-butyl esters is an active area of research. This includes finding alternative conditions for the interaction of tert-butanol with amino acid derivatives , and developing methods for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-4,4-dimethylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5/h8,12H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIANBFFCCZBBZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@H]1NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



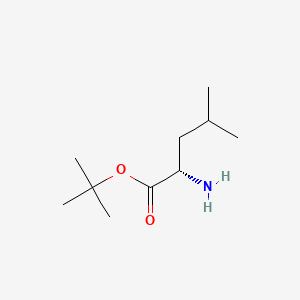

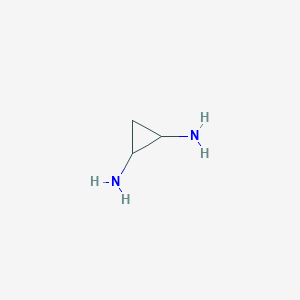
![tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3368751.png)
![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/no-structure.png)
![Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-](/img/structure/B3368757.png)
![1-(4-Chlorophenyl)-2-[(3-chlorophenyl)amino]ethanone](/img/structure/B3368763.png)
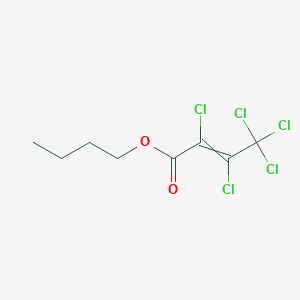
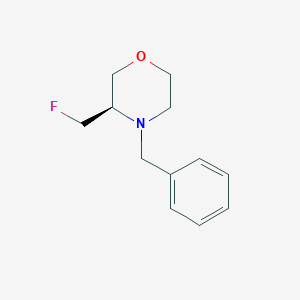
![2H-Thiazolo[5,4-g]indazole](/img/structure/B3368779.png)



